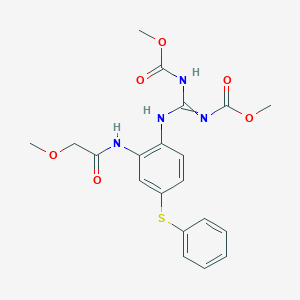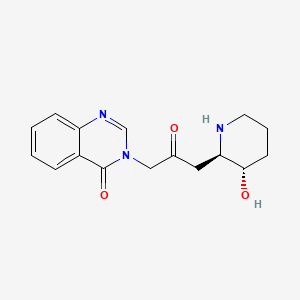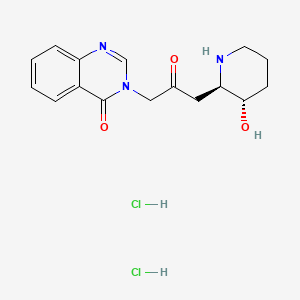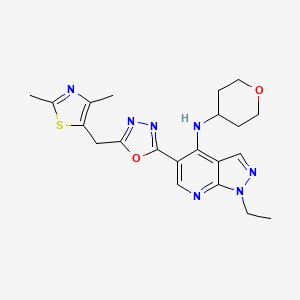
1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dimethyl-5-thiazolyl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-n-(tetrahydro-2H-pyran-4-yl)-
Overview
Description
GSK-356278 is a potent, selective, orally bioavailable, and brain-penetrant inhibitor of phosphodiesterase 4 (PDE4). It has demonstrated significant anti-inflammatory activity, as well as anxiolytic and cognition-enhancing effects in preclinical studies . This compound has been investigated for its potential therapeutic applications in treating conditions such as anxiety disorders, Huntington’s disease, and major depressive disorder .
Mechanism of Action
Target of Action
GSK-356278 is a potent, selective, orally bioavailable, and brain-penetrant inhibitor of phosphodiesterase 4 (PDE4) . The primary targets of GSK-356278 are human PDE4A, PDE4B, and PDE4D .
Mode of Action
GSK-356278 inhibits the PDE4B enzyme activity and binds to the high-affinity Rolipram binding site (HARBS) with a similar affinity . It inhibits the hydrolytic enzyme activity of recombinant PDE4B with the same potency as it binds to the HARBS . GSK-356278 shows a competitive time-independent mode of action at the recombinant PDE4B enzyme .
Biochemical Pathways
The primary biochemical pathway affected by GSK-356278 is the cAMP signaling pathway . PDE4 is an intracellular non-receptor enzyme that modulates inflammation and epithelial integrity by hydrolyzing cAMP . GSK-356278 is a potent inhibitor of the cAMP hydrolytic activity of PDE4B .
Pharmacokinetics
The pharmacokinetic properties of GSK-356278 include its oral bioavailability and brain penetration. It has been shown to be orally bioavailable and brain-penetrant in multiple preclinical species .
Result of Action
GSK-356278 has anti-inflammatory activity, and exhibits anxiolytic and cognition-enhancing effects .
Action Environment
The action of GSK-356278 can be influenced by various environmental factors. It’s important to note that the effectiveness of GSK-356278 can vary depending on the species, as it binds to the HARBS in rats, mice, marmosets, and ferrets with different affinities .
Biochemical Analysis
Biochemical Properties
GSK-356278 plays a significant role in biochemical reactions by inhibiting the activity of phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, GSK-356278 increases intracellular levels of cAMP, which in turn modulates various cellular processes. GSK-356278 interacts with several isoforms of PDE4, including PDE4A, PDE4B, and PDE4D, with high affinity (pIC50 values of 8.6, 8.8, and 8.7, respectively) . This interaction is crucial for its anti-inflammatory and cognition-enhancing effects.
Cellular Effects
GSK-356278 exerts multiple effects on various cell types and cellular processes. It has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) in human whole blood, demonstrating its anti-inflammatory properties . Additionally, GSK-356278 enhances cognitive function and exhibits anxiolytic effects in preclinical models . The compound influences cell signaling pathways by increasing cAMP levels, which can affect gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of GSK-356278 involves its binding to the high-affinity rolipram binding site (HARBS) on PDE4 enzymes. This binding inhibits the hydrolytic activity of PDE4, leading to increased cAMP levels . The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, resulting in changes in gene expression and cellular function. GSK-356278’s inhibition of PDE4 also reduces the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, GSK-356278 has demonstrated stability and sustained efficacy over time. Studies have shown that the compound maintains its inhibitory effects on PDE4 and its associated cellular functions over extended periods . Long-term exposure to GSK-356278 in preclinical models has not resulted in significant degradation or loss of activity, indicating its potential for chronic therapeutic use.
Dosage Effects in Animal Models
The effects of GSK-356278 vary with different dosages in animal models. In rodent models, the compound exhibits anti-inflammatory activity at doses that do not induce adverse effects such as pica feeding . In non-human primate models, GSK-356278 demonstrates efficacy in reducing anxiety at doses that do not cause emesis . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
GSK-356278 is involved in metabolic pathways that regulate cAMP levels within cells. By inhibiting PDE4, the compound prevents the breakdown of cAMP, leading to its accumulation and subsequent activation of downstream signaling pathways . This modulation of cAMP levels affects various metabolic processes, including the regulation of inflammatory responses and cognitive function.
Transport and Distribution
GSK-356278 is transported and distributed within cells and tissues through passive diffusion and interactions with specific transporters. The compound’s brain-penetrant properties allow it to cross the blood-brain barrier and exert its effects on central nervous system tissues . GSK-356278’s distribution within tissues is influenced by its binding to plasma proteins and its affinity for PDE4 enzymes.
Subcellular Localization
The subcellular localization of GSK-356278 is primarily within the cytoplasm, where it interacts with PDE4 enzymes. The compound’s activity is dependent on its ability to bind to PDE4 and inhibit its hydrolytic function . GSK-356278 does not exhibit significant localization to other cellular compartments or organelles, indicating its specific targeting of PDE4 within the cytoplasm.
Preparation Methods
The synthesis of GSK-356278 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a pyrazolopyridine skeleton, which is then functionalized to introduce various substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial production methods for GSK-356278 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger batches, and ensuring compliance with regulatory standards for pharmaceutical manufacturing. This includes stringent quality control measures to maintain the compound’s purity and efficacy .
Chemical Reactions Analysis
GSK-356278 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Scientific Research Applications
GSK-356278 has a wide range of scientific research applications, including:
Medicine: GSK-356278 has been explored for its potential therapeutic applications in treating anxiety disorders, Huntington’s disease, and major depressive disorder. .
Industry: The compound’s anti-inflammatory properties make it a candidate for developing new anti-inflammatory drugs and treatments for neurodegenerative diseases
Comparison with Similar Compounds
GSK-356278 is unique among PDE4 inhibitors due to its high selectivity, oral bioavailability, and ability to penetrate the blood-brain barrier. Similar compounds include:
Roflumilast: Another PDE4 inhibitor used to treat chronic obstructive pulmonary disease (COPD).
Rolipram: A well-known PDE4 inhibitor used in research studies.
Apremilast: A PDE4 inhibitor used to treat psoriasis and psoriatic arthritis.
Properties
IUPAC Name |
5-[5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl]-1-ethyl-N-(oxan-4-yl)pyrazolo[3,4-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2S/c1-4-28-20-15(11-23-28)19(25-14-5-7-29-8-6-14)16(10-22-20)21-27-26-18(30-21)9-17-12(2)24-13(3)31-17/h10-11,14H,4-9H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDJJMXJUOHGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C4=NN=C(O4)CC5=C(N=C(S5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222401 | |
| Record name | GSK-356278 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720704-34-7 | |
| Record name | GSK-356278 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720704347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-356278 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12542 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-356278 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-{5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-356278 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QTA9P992C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


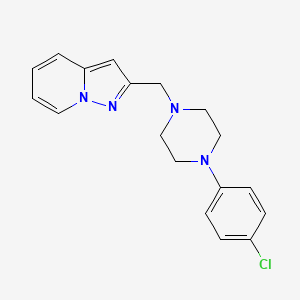
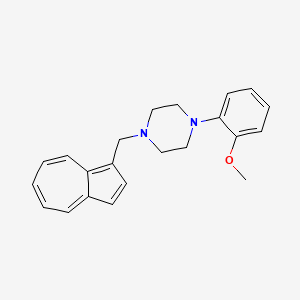
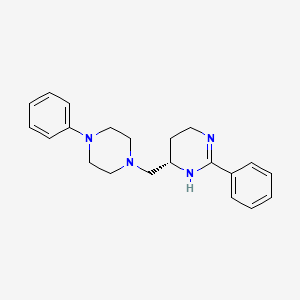
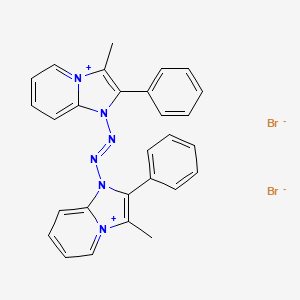
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[(E)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B1672309.png)




![3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1672318.png)
